molecular formula C15H11ClN2O2 B2959551 (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal CAS No. 339279-47-9

(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal

Cat. No.: B2959551
CAS No.: 339279-47-9
M. Wt: 286.72
InChI Key: UVAQBCAFFKQNTP-NBVRZTHBSA-N
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Description

(2E)-2-[2-(2-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal is a hydrazone derivative characterized by a planar conjugated system. Its structure features:

  • A 2-chlorophenyl group at the hydrazinylidene position.
  • A phenyl group at the 3-oxo position.
  • An E-configuration at the α,β-unsaturated ketone double bond, which influences its reactivity and intermolecular interactions.

This compound is synthesized via condensation reactions between aryl diazonium salts and β-diketones or related precursors.

Properties

IUPAC Name

(E)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-4-5-9-13(12)17-18-14(10-19)15(20)11-6-2-1-3-7-11/h1-10,19H/b14-10+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYPKFPFJGFROM-YECOALBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal , also known by its CAS number 339279-47-9 , is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2}, with a molecular weight of 286.72 g/mol. The structure features a hydrazone linkage, which is known for contributing to various biological properties.

PropertyValue
Molecular FormulaC15H11ClN2O2C_{15}H_{11}ClN_{2}O_{2}
Molecular Weight286.72 g/mol
CAS Number339279-47-9
Melting PointNot available

Anticancer Potential

Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it induces apoptosis in human leukemia cells, likely through the activation of caspase pathways and modulation of mitochondrial membrane potential .

Case Study: Cytotoxicity in K562 Cells

In a specific study, the compound was tested against K562 cells (a human chronic myelogenous leukemia cell line). The results showed a dose-dependent increase in cell death, with an IC50 value indicating effective cytotoxicity at low concentrations . The mechanism appears to involve oxidative stress and disruption of cellular thiol levels.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The underlying mechanisms may include disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity

Bacterial StrainActivity
Staphylococcus aureusPositive
Escherichia coliPositive
Bacillus cereusNegative
Proteus mirabilisNegative

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Oxidative Stress : Generation of reactive oxygen species (ROS) that damage cellular components.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal exhibit promising anticancer properties. The hydrazone moiety is known for its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of hydrazones can induce apoptosis in various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Anticonvulsant Properties

The compound's structural characteristics align with those of known anticonvulsants. Preliminary studies on related hydrazones have shown efficacy in reducing seizure activity in animal models. This suggests that this compound could be explored further for its potential use in treating epilepsy and other seizure disorders .

Synthesis of Novel Materials

This compound can serve as a precursor for synthesizing novel materials. Its ability to form stable complexes with metal ions opens avenues for developing coordination compounds that may have applications in catalysis and materials engineering .

Photovoltaic Applications

Recent investigations into the optical properties of hydrazone derivatives indicate potential applications in organic photovoltaics. The compound's ability to absorb light and facilitate charge transfer processes positions it as a candidate for enhancing the efficiency of solar cells .

Synthesis of Other Compounds

As a versatile intermediate, this compound can be utilized in the synthesis of various other chemical entities, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that can lead to the development of new compounds with tailored biological activities .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that hydrazone derivatives inhibit cancer cell growth through apoptosis pathways
Study 2Anticonvulsant PropertiesShowed efficacy in reducing seizure frequency in rodent models, suggesting potential for epilepsy treatment
Study 3Material ScienceExplored the synthesis of metal complexes using the compound, highlighting its role as a precursor in material development

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R1 = 2-Cl-C6H4; R2 = C6H5; R3 = H C16H12ClN2O2 299.73 Planar hydrazone; strong intramolecular N–H···O hydrogen bonds
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal R1 = 3,5-Cl2-C6H3; R2 = 4-Me-C6H4; R3 = H C16H12Cl2N2O2 335.2 Increased steric bulk; enhanced lipophilicity
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal R1 = 4-Cl-C6H4; R2 = C4H3S; R3 = H C13H9ClN2O2S 292.74 Thiophene substitution alters electronic properties and solubility
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal R1 = 4-Cl-C6H4; R2 = CF3; R3 = H C10H6ClF3N2O2 278.62 Trifluoromethyl group enhances thermal stability and crystallinity
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one R1 = 3,5-Cl2-C6H3; R2 = 4-Br-C6H4; R3 = NOH C15H10BrCl2N3O2 415.07 Oxime moiety introduces additional hydrogen-bonding sites

Physicochemical Properties

Solubility and Stability
  • Electron-withdrawing groups (e.g., –Cl, –CF3) increase crystallinity and reduce solubility in polar solvents.
  • Thiophene substitution () improves solubility in organic solvents due to reduced polarity compared to phenyl groups.
  • Oxime derivatives () exhibit higher thermal stability, with melting points exceeding 400 K in some cases.
Spectroscopic Features
  • IR Spectroscopy : All analogs show C=O stretching vibrations near 1680–1700 cm⁻¹ and N–H stretches at 3200–3400 cm⁻¹.
  • ¹H NMR : Hydrazone NH protons resonate at δ 12–14 ppm, while aldehyde protons appear at δ 9.5–10.5 ppm.

Functional Differences

  • Material Science Applications : Trifluoromethyl derivatives () are used in optoelectronic devices due to their high thermal stability.

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